2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is valuable in various chemical processes due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid undergoes several types of reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions
Deprotection: Common reagents include trifluoroacetic acid, HCl, and oxalyl chloride in methanol.
Substitution: Reagents like AlCl3 and trimethylsilyl iodide are used for selective cleavage.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then be used in further synthetic applications .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: Used as a protecting group for amino acids in peptide synthesis.
Medicinal Chemistry: Employed in the synthesis of various bioactive compounds, including enzyme inhibitors and antimicrobial peptides.
Organic Synthesis: Utilized in the preparation of complex organic molecules due to its stability and ease of removal.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group to protect it during various chemical reactions. The deprotection process involves the cleavage of the Boc group, typically using strong acids or specific reagents, to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-6-methylheptanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C13H25NO4 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-9(2)7-6-8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
AMAFOMIBEAFCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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